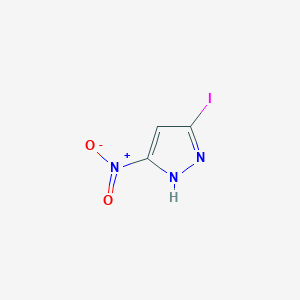

5-Iodo-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-5-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2IN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRLJYUXTRJDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Iodo 3 Nitro 1h Pyrazole

Modern Advancements in Synthesis

Green Chemistry Principles in Pyrazole (B372694) Functionalization

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity, often under solvent-free conditions. dergipark.org.trcem.com For the synthesis of substituted pyrazoles, microwave irradiation can significantly reduce reaction times from hours to minutes. dergipark.org.trnih.gov

While a direct microwave-assisted synthesis for 5-Iodo-3-nitro-1H-pyrazole is not prominently documented, analogous procedures for related structures provide a clear blueprint. A notable example is the one-pot, microwave-assisted synthesis of 3-nitropyrazolo[1,5-a]pyrimidines. rsc.org This process involves an initial cyclocondensation reaction at 180°C for 2 minutes, followed by a subsequent nitration step using nitric and sulfuric acids at 60°C for 10 minutes, all within a microwave reactor. rsc.org This demonstrates the feasibility of performing sequential functionalizations, including nitration, under microwave conditions.

Another key transformation, the isomerization of N-nitropyrazoles to C-nitropyrazoles, can be effectively conducted solvent-free using microwave irradiation, offering a green and efficient route to C-nitrated products. researchgate.net This method avoids harsh acidic conditions and simplifies work-up procedures. researchgate.net A hypothetical microwave-assisted approach to this compound could involve the rapid, solvent-free cyclization of appropriate precursors to form a 5-iodopyrazole intermediate, followed by microwave-promoted nitration.

Table 1: Example of Microwave-Assisted Nitration in a Related Heterocyclic System Based on data for 3-nitropyrazolo[1,5-a]pyrimidines. rsc.org

| Step | Reagents | Conditions | Time | Yield |

|---|---|---|---|---|

| 1. Cyclization | β-enaminone, NH-5-aminopyrazole | Microwave, 180°C, Solvent-free | 2 min | >90% |

| 2. Nitration | Nitric Acid, Sulfuric Acid | Microwave, 60°C, Solvent-free | 10 min | up to 89% |

Photochemical Approaches

Photochemical reactions offer unique pathways for bond formation and functionalization, often proceeding with high selectivity under mild conditions. In pyrazole synthesis, photochemistry can be employed to generate reactive intermediates that are inaccessible through thermal methods.

A pertinent strategy involves a domino sequence initiated by a "photoclick" cycloaddition. acs.org This method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde functions as a photoremovable directing group. The process begins with a [3+2] cycloaddition of a nitrile imine (generated photochemically from a tetrazole precursor) with the unsaturated aldehyde, followed by a photocatalyzed oxidative deformylation under green-light irradiation to yield the pyrazole ring. acs.org This approach avoids the need for terminal alkynes and provides access to regioselectively substituted pyrazoles. acs.orgmdpi.com

Furthermore, photoredox catalysis is a burgeoning field for C-H functionalization. nih.gov While not yet specifically applied for the direct dual functionalization of the pyrazole core to give the target molecule, it offers a promising future direction. For instance, photo-induced halogen exchange reactions have been observed, where a 5-iodo-substituted pyrimidine (B1678525) nucleoside was converted to its 5-chloro analog via a presumed SRN1 mechanism upon photoirradiation. mostwiedzy.pl This suggests the potential for light-mediated manipulation of halogen substituents on heterocyclic rings.

Table 2: Photocatalyzed Synthesis of Pyrazoles using a Photoremovable Directing Group Based on data from a photocatalyzed cycloaddition/fragmentation sequence. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Light Source | Yield |

|---|---|---|---|---|

| Phenyl tetrazole | Acrolein | Eosin Y (2 mol %) | Green LED | 75% |

| p-Methoxyphenyl tetrazole | Acrolein | Eosin Y (2 mol %) | Green LED | 78% |

| p-Fluorophenyl tetrazole | Acrolein | Eosin Y (2 mol %) | Green LED | 71% |

Exploration of Novel Synthetic Routes

The synthesis of a molecule like this compound, with its specific substitution pattern, necessitates the exploration of innovative and efficient synthetic strategies that go beyond classical methods.

One-Pot Reaction Sequences

One-pot syntheses are highly advantageous as they reduce waste, save time, and minimize purification steps by performing multiple reaction steps in a single vessel. For the target compound, a plausible one-pot strategy could involve the formation of the pyrazole ring followed by sequential, in-situ iodination and nitration.

The synthesis of 4-nitropyrazole has been achieved in a one-pot, two-step process from pyrazole using a fuming nitric acid/oleum system. researchgate.net Critically, research has also shown that 4-iodopyrazole (B32481) can serve as a starting material for 4-nitropyrazole, indicating that nitration of an iodinated pyrazole is a viable transformation. researchgate.net This could potentially be adapted for a 5-iodo precursor. A one-pot procedure for synthesizing 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines has been developed, where the heterocyclic core is first formed under microwave irradiation and then subsequently functionalized by adding the appropriate electrophilic halogenating or nitrating agent to the same reaction vessel. rsc.org Such a telescoping process, which avoids the isolation of intermediates, represents a highly efficient route. google.com

Cascade Reactions for Pyrazole Ring Formation with Simultaneous Functionalization

Cascade reactions, where a series of intramolecular transformations occur sequentially from a single starting material, offer an elegant approach to complex molecules. An iodine-promoted cascade reaction has been reported for the synthesis of 3,4-dicarbonyl-substituted pyrazoles. mdpi.com This reaction involves a sequence of imination, halogenation, cyclization, and ring contraction, demonstrating that an iodine source can be integrated directly into the ring-forming sequence. mdpi.com

Another relevant strategy is a tandem C(sp²)–H sulfonylation and pyrazole annulation process, catalyzed by molecular iodine, to construct novel pyrazoles. mdpi.com Applying this logic, one could envision a cascade process starting from appropriately designed precursors where the pyrazole ring formation is followed by an intramolecular C-H functionalization sequence, installing the iodo and nitro groups with high regioselectivity. The development of such a reaction would represent a significant step forward in the efficient synthesis of highly functionalized pyrazoles.

Chemo- and Regioselective Functionalization Strategies at C-5 and C-3 Positions

Achieving the desired 3,5-substitution pattern on the pyrazole ring is the principal challenge in synthesizing this compound. The inherent reactivity of the pyrazole ring favors electrophilic substitution at the C-4 position. pharmajournal.net Therefore, functionalization at C-3 and C-5 requires specific strategies.

C-5 Iodination: Direct iodination of the pyrazole ring typically yields the 4-iodo derivative. researchgate.net To achieve C-5 iodination, a common strategy involves deprotonation at C-5 with a strong base (such as n-BuLi) to form a pyrazolide anion, which is then quenched with an iodine source (I₂). This method has been used successfully to produce 5-iodo-1-aryl-3-CF₃-pyrazoles exclusively. rsc.org This highlights a robust method for installing the iodine atom at the desired C-5 position, provided the N-H proton is first protected or removed.

C-3 Nitration: The C-3 position of pyrazole is the least reactive towards electrophiles. Direct nitration of pyrazole or simple alkylpyrazoles typically yields the 4-nitro isomer. pharmajournal.net Therefore, introducing a nitro group at C-3 often requires an indirect approach or starting with a pre-functionalized precursor. One advanced method involves the nitration of polyiodopyrazoles, where a subsequent nitrodeiodination reaction can occur. researchgate.net For instance, the nitration of di- and tri-iodinated methylpyrazoles with a HNO₃–H₂SO₄ mixture has been shown to yield iodo-nitropyrazoles. researchgate.net Another strategy could involve synthesizing a 3-amino-5-iodopyrazole and converting the amino group to a nitro group via a Sandmeyer-type reaction, although this adds several steps to the sequence. Alternatively, starting with 3-nitropyrazole, one could protect the nitrogen and then perform a regioselective C-5 iodination as described above. mdpi.com

Analysis of Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key transformations for synthesizing this compound involve distinct mechanistic pathways.

Iodination Mechanisms:

Electrophilic Aromatic Substitution (SEAr): Iodination using molecular iodine (I₂) with an oxidizing agent (e.g., H₂O₂, HNO₃) or a superelectrophilic reagent proceeds via a classical SEAr mechanism. researchgate.netresearchgate.net The oxidant generates a more potent electrophile (like I⁺ or a carrier species), which is then attacked by the electron-rich C-4 position of the pyrazole ring through a Wheland intermediate.

Metallation-Quench: The regioselective iodination at C-5 relies on a directed metallation pathway. rsc.org An N-protected pyrazole is treated with a strong base (n-BuLi), which selectively abstracts the most acidic proton at the C-5 position. This generates a C-5 carbanion (a lithium pyrazolide), which then acts as a nucleophile, attacking molecular iodine in an electrophilic quench to form the C-I bond.

Nitration Mechanisms:

SEAr via Nitronium Ion: Nitration with mixed acid (HNO₃/H₂SO₄) involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring attacks this electrophile, again typically at the C-4 position, to form a sigma complex which then rearomatizes by losing a proton. researchgate.net

N-Nitration and Rearrangement: In some cases, particularly in the absence of strong acid, nitration can occur first on the pyrazole nitrogen to form an N-nitropyrazole. This intermediate can then undergo a thermal or acid-catalyzed intramolecular rearrangement to yield a C-nitropyrazole, most commonly the 4-nitro isomer. pharmajournal.netresearchgate.net

Nitrodeiodination: The formation of nitro-iodopyrazoles from polyiodopyrazoles suggests a nitrodeiodination mechanism. researchgate.net In this ipso-substitution, the nitronium ion attacks the carbon atom already bearing an iodine substituent. The departure of the iodine cation (I⁺) is facilitated by the stability of the resulting product.

Mechanistic Pathways for Nitration of Pyrazole Rings

The nitration of pyrazole is a classic example of electrophilic aromatic substitution. The primary electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The mechanism, however, can vary significantly based on the reaction conditions, particularly the acidity of the medium. cdnsciencepub.com

A proposed unified concept for electrophilic aromatic nitration involves three distinct intermediates. acs.org The process begins with an initial electrostatic and charge-transfer interaction between the nitronium ion and the pyrazole ring. This evolves into a single-electron transfer (SET) complex, which is effectively an intimate pair of a pyrazole radical cation and a nitrogen dioxide molecule. Finally, this SET complex collapses to form the traditional σ-complex, or arenium ion, which then loses a proton to yield the nitrated pyrazole. acs.org

The specific site of nitration on the pyrazole ring is heavily influenced by the state of the pyrazole molecule (neutral or protonated):

Attack on the Neutral Pyrazole: In less acidic media, such as nitric acid in acetic anhydride (B1165640) ("acetyl nitrate"), the nitration occurs on the neutral pyrazole ring. cdnsciencepub.com The pyrazole ring is electron-rich, and computational studies of localization energies predict that the C4 position is the most nucleophilic and thus the most favored site for electrophilic attack. cdnsciencepub.com

Attack on the Protonated Pyrazole (Conjugate Acid): In strongly acidic conditions, like a mixture of nitric and sulfuric acids, the pyrazole ring is protonated to form a pyrazolium (B1228807) cation. cdnsciencepub.com This protonation deactivates the heterocyclic ring toward further electrophilic attack. If other activatable rings are present, such as a phenyl substituent, nitration may occur there instead. cdnsciencepub.com For an unsubstituted pyrazole, the deactivation of the ring makes nitration more difficult.

An alternative pathway involves the destructive nitration of N-acetonyl substituted pyrazoles with a mixture of concentrated nitric and sulfuric acids. researchgate.netnih.gov Kinetic studies indicate that this process involves the sequential introduction of nitro groups into the methylene (B1212753) fragment through the addition of the nitronium ion to intermediate enol structures, followed by hydrolysis. researchgate.net

Mechanistic Pathways for Iodination of Pyrazole Rings

The iodination of pyrazole rings also proceeds via an electrophilic substitution mechanism. Similar to other electrophilic halogenations, the C4 position of the pyrazole ring is the most reactive site if it is unsubstituted. researchgate.net Therefore, to achieve substitution at other positions, such as C5, the C4 position must already be blocked.

The rate of iodination is highly dependent on the nucleophilicity of the pyrazole ring; the presence of electron-donating groups enhances the reaction rate, while deprotonation of the pyrazole N-H also increases reactivity. researchgate.netresearchgate.net

Several reagents and conditions are employed for pyrazole iodination:

Molecular Iodine with a Mediator: One effective method involves the use of molecular iodine (I₂) with a mediator. Cadmium(II) acetate (B1210297) has been shown to mediate the regioselective iodination of the C4 position in pyrazole derivatives containing electron-donating groups. researchgate.net In such systems, the formation of an intermediate like acetyl hypoiodite (B1233010) has been proposed as the active electrophilic species. researchgate.netresearchgate.net

Iodine Monochloride (ICl): 1-Acyl-4,5-dihydropyrazoles can be dehydrated and subsequently iodinated at the C4 position using iodine monochloride (ICl) in the presence of a base like lithium carbonate (Li₂CO₃) at room temperature. organic-chemistry.org

For the synthesis of a 5-iodo derivative like this compound, the synthetic strategy is crucial. Direct iodination of 3-nitro-1H-pyrazole would likely lead to 4-iodo-3-nitro-1H-pyrazole as the major product. Therefore, a successful synthesis might involve:

Starting with a pyrazole already substituted at the C4 position.

Using a pyrazole derivative where the C5 position is activated or where a directing-group strategy can be employed.

A reaction sequence where iodination precedes nitration, potentially with protecting groups to guide the regiochemistry.

Influence of Reaction Conditions on Reaction Kinetics and Selectivity

The outcome of the synthesis of substituted pyrazoles is highly sensitive to the specific reaction conditions employed. Factors such as the choice of reagents, solvent, temperature, and stoichiometry dictate the reaction rate (kinetics) and the regiochemical outcome (selectivity).

For the nitration step, the composition of the nitrating agent and the acidity of the medium are the most critical factors influencing selectivity. As detailed in the table below, switching from a highly acidic environment to a less acidic one can completely change the position of nitration. cdnsciencepub.com

| Nitrating Agent | Medium | Dominant Product | Reacting Species | Reference |

|---|---|---|---|---|

| Nitric Acid / Sulfuric Acid | Strongly Acidic | 1-p-Nitrophenylpyrazole | Conjugate Acid (IV) | cdnsciencepub.com |

| "Acetyl Nitrate" (HNO₃ / Acetic Anhydride) | Less Acidic | 1-Phenyl-4-nitropyrazole | Neutral Molecule (I) | cdnsciencepub.com |

For the iodination step, the choice of solvent and the molar ratios of the reagents are paramount for controlling the extent and position of iodination. Studies on N-propargyl pyrazoles using cadmium(II) acetate in DMSO show that the stoichiometry of the reagents can be adjusted to favor either mono- or tri-iodo substituted products. researchgate.net Temperature control is also vital, as some preparatory reactions, such as N-H bond protection with ethyl vinyl ether, can be significantly exothermic and may get out of control at higher temperatures. arkat-usa.org

| Reagent System | Solvent | Key Variable | Effect on Outcome | Reference |

|---|---|---|---|---|

| I₂ / Cadmium(II) Acetate | DMSO | Molar Ratios | Determines formation of mono- vs. tri-iodo products. | researchgate.net |

| Ethyl Vinyl Ether / TFA (catalyst) | Dichloromethane (B109758) | Temperature | Exothermic reaction requires temperature control (28–33 °C) to prevent runaway reaction. | arkat-usa.org |

| Hydrazone + Acetophenone | Ethanol | Catalyst (I₂/HCl) | Reaction time reduced from 48 hours (HCl only) to 5 hours with the addition of catalytic I₂. | acs.org |

Kinetic studies on the iodination of pyrazole have been performed to compare its reactivity with other azoles, providing quantitative data on reaction rates. sci-hub.se Similarly, the kinetics of nitration have been investigated using spectroscopic methods like UV and NMR to elucidate the reaction mechanism. researchgate.net These studies underscore that precise control over all reaction parameters is essential for optimizing the yield and purity of the desired isomer.

Scale-Up Considerations and Process Chemistry Challenges

Transitioning the synthesis of this compound from a laboratory scale to an industrial or pilot scale presents several significant process chemistry challenges. These challenges primarily revolve around safety, efficiency, and environmental impact.

Thermal Safety and Hazard Management:

Exothermic Reactions: Both nitration and certain ancillary steps, like N-protection, can be highly exothermic. arkat-usa.org The nitration of pyrazoles with mixed acids is a potent exothermic process that requires careful thermal management on a large scale to prevent runaway reactions. This often involves using specialized reactors with efficient heat exchange, controlled addition rates of reagents, and emergency cooling systems.

Hazardous Reagents: The synthesis employs corrosive and oxidizing strong acids (nitric, sulfuric), which pose significant handling and containment risks at scale. nih.govchemicalbook.com The use of potentially unstable intermediates or reagents in some energetic material syntheses adds another layer of risk. nih.gov Modern approaches to mitigate these risks include the use of flow chemistry, which minimizes the volume of hazardous material reacting at any given time, thereby enhancing safety. researchgate.net

Process Efficiency and Purification:

Workup and Isolation: Laboratory-scale purification methods such as multi-step solvent extraction and column chromatography are often not economically viable or efficient for large-scale production. arkat-usa.orgchemicalbook.com Scaling up liquid-liquid extractions can lead to challenges with large solvent volumes and emulsion formation.

Regioselectivity: Achieving high regioselectivity is critical to avoid the formation of isomeric impurities that are often difficult and costly to separate. The optimization of reaction conditions (temperature, solvent, catalyst) is paramount for maximizing the yield of the desired 5-iodo-3-nitro isomer and minimizing downstream purification efforts. researchgate.net

Green Chemistry and Sustainability: The principles of green chemistry are increasingly important in modern process development. univpancasila.ac.id Key considerations for the synthesis of this compound include:

Minimizing the use of hazardous solvents like dichloromethane in favor of more environmentally benign alternatives. chemicalbook.com

Improving atom economy by designing synthetic routes that incorporate most of the atoms from the reactants into the final product.

Developing catalytic processes to replace stoichiometric reagents, reducing waste and often improving selectivity. mdpi.com

A successful scale-up strategy requires a thorough process safety evaluation, including reaction calorimetry to understand thermal hazards, and significant process optimization to ensure the synthesis is not only safe but also economically and environmentally sustainable. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5 Iodo 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of protons and carbons, providing insights into connectivity and spatial relationships within the molecule.

High-Resolution 1H NMR and 13C NMR Spectroscopy

The 1H NMR spectrum of 5-Iodo-3-nitro-1H-pyrazole is expected to be relatively simple, exhibiting two key signals corresponding to the N-H proton and the C4-H proton of the pyrazole (B372694) ring. The N-H proton is anticipated to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular exchange. Its chemical shift will be highly dependent on the solvent and concentration. The C4-H proton should appear as a sharp singlet, with its chemical shift influenced by the electron-withdrawing nitro group at C3 and the iodine atom at C5. For comparison, in the related compound 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, the C5-H proton appears as a singlet at 8.49 ppm in DMSO-d6. arkat-usa.org Based on this, the C4-H proton in this compound is predicted to be in a similar downfield region.

The 13C NMR spectrum will provide crucial information about the carbon framework. Three distinct signals are expected for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts of these carbons are significantly influenced by the substituents. The C3 carbon, bearing the nitro group, is expected to be deshielded and appear at a lower field. Conversely, the C5 carbon, attached to the iodine atom, will experience a significant upfield shift due to the "heavy atom effect." The C4 carbon will resonate at an intermediate chemical shift. For the related 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, the pyrazole carbon signals appear at δ 57.32 (C-I), 138.4 (C-H), and 155.1 (C-NO2) in DMSO-d6. arkat-usa.org While the substitution pattern is different, these values provide a useful reference for predicting the chemical shifts in this compound.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| N-H | Broad, solvent dependent | - |

| C4-H | ~8.5 | ~130-140 |

| C3 | - | ~150-160 |

| C4 | - | ~130-140 |

| C5 | - | ~80-90 |

| Note: Predicted values are based on data from analogous pyrazole derivatives. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as the C4-H and N-H protons are not typically coupled to each other. This lack of correlation would support the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. A cross-peak would be observed between the C4-H proton and the C4 carbon, providing a definitive assignment for both.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, the following key correlations would be expected:

The C4-H proton would show correlations to the C3 and C5 carbons.

The N-H proton would likely show correlations to the C3 and C5 carbons. These correlations would be instrumental in confirming the connectivity of the pyrazole ring and the positions of the iodo and nitro substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons. In this molecule, a NOESY experiment might show a correlation between the N-H proton and the C4-H proton, depending on the preferred conformation and the distance between these protons in the solvent used.

15N NMR and 127I NMR Spectroscopy for Heteroatom Characterization

15N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. Two distinct 15N signals would be expected for this compound. The chemical shifts would be influenced by the tautomeric equilibrium and the electronic effects of the substituents. The nitrogen atom of the nitro group would also have a characteristic chemical shift. For comparison, in 5-chloro-1,3-dimethyl-1H-pyrazole, the N-1 and N-2 signals are observed at -186.1 ppm and -77.5 ppm, respectively. mdpi.com

127I NMR spectroscopy is a less common technique due to the quadrupolar nature of the iodine nucleus, which often results in very broad signals. However, it could potentially provide information about the covalent character and symmetry of the C-I bond.

Solvent Effects on NMR Chemical Shifts and Coupling Constants

The chemical shifts of the N-H proton in pyrazoles are particularly sensitive to the solvent due to hydrogen bonding interactions. mdpi.com In protic solvents, the N-H signal is often broader and may be shifted compared to its position in aprotic, non-polar solvents. The chemical shifts of the ring protons and carbons can also be affected by the solvent's polarity and its ability to engage in specific interactions with the solute molecule. A systematic study using a range of solvents with varying polarities would be necessary to fully characterize these effects for this compound.

Vibrational Spectroscopic Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

Identification of Characteristic Vibrational Modes (N-H, C=N, C-NO2, C-I)

The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm-1 in the FT-IR spectrum, characteristic of the N-H stretching vibration in the pyrazole ring. The broadness is due to hydrogen bonding.

C=N Stretching: The stretching vibrations of the C=N bonds within the pyrazole ring typically appear in the 1400-1600 cm-1 region.

C-NO2 Stretching: The nitro group will give rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1560 cm-1 range, and a symmetric stretch (νs) in the 1335-1385 cm-1 range. For 5-nitro-1,3-benzodioxole, these bands are observed at 1609 cm-1 and 1437 cm-1 respectively. scispace.com

C-I Stretching: The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm-1, due to the high mass of the iodine atom.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| N-H Stretch | 3100 - 3300 |

| C=N Stretch | 1400 - 1600 |

| C-NO2 Asymmetric Stretch | 1500 - 1560 |

| C-NO2 Symmetric Stretch | 1335 - 1385 |

| C-I Stretch | 500 - 600 |

| Note: Predicted values are based on characteristic group frequencies and data from analogous molecules. |

A detailed analysis of both FT-IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes of this compound, further confirming its molecular structure.

Analysis of Intermolecular Hydrogen Bonding and Other Interactions

The crystal structure of this compound, like other pyrazole derivatives, is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), facilitating the formation of various supramolecular assemblies. mdpi.comnih.gov

In the solid state, pyrazoles can form a variety of hydrogen-bonded structures, including dimers, trimers, tetramers, and catemers (polymeric chains). mdpi.comnih.govmdpi.com The specific motif adopted by this compound would depend on the interplay between the strong N-H···N hydrogen bonds and other potential interactions involving the nitro and iodo substituents. The nitro group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, can influence the acidity of the N-H proton and participate in weaker C-H···O interactions. researchgate.net

Furthermore, the iodine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. researchgate.net In the case of this compound, the iodine atom could potentially form I···N or I···O halogen bonds with neighboring molecules, further stabilizing the crystal packing. researchgate.net The presence of both strong hydrogen bonding and potential halogen bonding suggests a complex and robust supramolecular architecture in the solid state.

Solid-State and Solution-Phase Conformational Analysis

The conformation of this compound in the solid state is fixed by the crystal packing forces, including the hydrogen and halogen bonds discussed previously. X-ray crystallography would reveal a single, well-defined conformation within the crystal lattice. mdpi.com

In solution, the situation can be more dynamic. While the pyrazole ring itself is rigid, the molecule can exist in different tautomeric forms and may participate in various intermolecular interactions with the solvent. mdpi.com The equilibrium between different oligomeric species (dimers, trimers, etc.) observed in the solid state can also exist in solution, though the extent of self-association is highly dependent on the solvent's polarity and hydrogen-bonding capabilities. mdpi.com Protic solvents, for instance, can compete for hydrogen bonding sites, favoring interactions between the pyrazole and the solvent over pyrazole-pyrazole aggregation. mdpi.com

For substituted pyrazoles, particularly those with bulky groups, hindered rotation around single bonds can lead to the existence of different rotamers in solution, which may be observable by techniques like NMR spectroscopy. rsc.org While this compound does not have particularly bulky substituents, the electronic effects of the iodo and nitro groups could influence the rotational barrier around the C-N bonds to some extent. However, significant conformational flexibility beyond tautomerism and intermolecular association is not expected for this relatively simple molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. studymind.co.uk In a typical mass spectrum, the molecular ion peak (M+) would provide the mass-to-charge ratio (m/z) corresponding to the intact molecule. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for obtaining the exact mass of the molecular ion with high precision. scispace.comsci-hub.st This allows for the unambiguous determination of the molecular formula. For this compound (C₃H₂IN₃O₂), the exact mass can be calculated using the masses of its most abundant isotopes.

Table 1: Theoretical Exact Mass of this compound

| Element | Isotope | Atomic Mass (amu) | Count | Total Mass (amu) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 3 | 36.00000 |

| Hydrogen | ¹H | 1.00783 | 2 | 2.01566 |

| Iodine | ¹²⁷I | 126.90447 | 1 | 126.90447 |

| Nitrogen | ¹⁴N | 14.00307 | 3 | 42.00921 |

| Oxygen | ¹⁶O | 15.99491 | 2 | 31.98982 |

| Total | | | | 238.91916 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the molecule.

Isotopic Pattern Analysis for Iodine and Nitrogen

The isotopic distribution of elements within a molecule gives rise to a characteristic pattern of peaks in the mass spectrum. orgchemboulder.com Iodine is monoisotopic, meaning it has only one naturally occurring stable isotope (¹²⁷I). orgchemboulder.com Therefore, it does not contribute to an M+1 or M+2 peak.

Nitrogen, however, has a minor isotope, ¹⁵N, with a natural abundance of about 0.37%. orgchemboulder.comneu.edu.tr With three nitrogen atoms in the molecule, there is a statistical probability of incorporating one ¹⁵N atom, leading to a small M+1 peak. The presence of carbon (¹³C, ~1.11% abundance) also contributes to the M+1 peak. neu.edu.tr The relative intensity of the M+1 peak can be used to estimate the number of carbon and nitrogen atoms in the molecule.

Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation of the molecule. libretexts.org Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation, providing detailed structural information. scispace.com

For this compound, likely fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. Common losses from nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The pyrazole ring itself can also fragment. A possible fragmentation pathway could involve the loss of the nitro group followed by cleavage of the pyrazole ring. The iodine atom is a good leaving group and its loss (127 Da) would also be a prominent fragmentation pathway.

Table 2: Potential Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 238.9 | NO₂ | 192.9 |

| 238.9 | I | 111.9 |

| 192.9 | HCN | 165.9 |

X-ray Diffraction Studies

The resulting crystal structure would confirm the planar nature of the pyrazole ring and reveal the orientation of the iodo and nitro substituents relative to the ring. Crucially, it would provide direct evidence for the intermolecular interactions discussed earlier, such as the parameters of the N-H···N hydrogen bonds (bond distances and angles) and any potential halogen bonds. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

The analysis would typically reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The pyrazole ring is expected to be planar, a characteristic feature of this aromatic heterocycle. The substituents, the iodine atom and the nitro group, would have their positions and orientations relative to the ring precisely determined. It is anticipated that the nitro group may exhibit some degree of twisting out of the plane of the pyrazole ring.

Table 1: Representative Crystallographic Data for a Substituted Nitropyrazole Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8751(6) |

| b (Å) | 11.0506(10) |

| c (Å) | 14.0569(12) |

| β (°) | 97.355(3) |

| Volume (ų) | 1059.17(16) |

| Z | 4 |

| Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide (B87167) monosolvate as a representative example. researchgate.netiucr.org |

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of pyrazole derivatives is significantly influenced by a variety of intermolecular interactions. mdpi.comarkat-usa.org For this compound, several key interactions are expected to dictate its crystal packing.

Hydrogen Bonding: The pyrazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom). This dual character allows for the formation of robust hydrogen-bonded networks. bohrium.commdpi.com Depending on the steric and electronic influence of the iodo and nitro substituents, these interactions could lead to the formation of dimers, trimers, or extended one-dimensional chains (catemers). mdpi.comscispace.com In the case of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, hydrogen bonds are observed between the pyrazole N-H, the carboxylic acid, and the solvent molecule. researchgate.netiucr.org

Halogen Bonding: The iodine atom at the 5-position is a potential halogen bond donor. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atoms of the nitro group or the pyrazole nitrogen atom of a neighboring molecule. The presence and geometry of halogen bonding would play a crucial role in the directional organization of the molecules in the crystal lattice.

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Purity

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. For this compound, PXRD would serve two primary purposes: confirming the phase purity of a synthesized batch and screening for the existence of polymorphs.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. A systematic polymorph screen would involve crystallizing this compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD. Each unique polymorph would produce a distinct diffraction pattern.

While no specific polymorphism studies on this compound have been reported, research on other pyrazole derivatives, such as 3,5-diisopropyl-4-nitropyrazole, has utilized powder diffraction data to solve crystal structures, demonstrating the power of this technique. The PXRD pattern of a new batch of this compound would be compared against a reference pattern (either from a known single crystal structure or a previously characterized batch) to ensure the absence of impurities or unintended polymorphic forms.

Theoretical and Computational Chemistry Studies of 5 Iodo 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Iodo-3-nitro-1H-pyrazole. These methods provide a molecular-level understanding of its properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry and electronic energy of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict molecular structures with high accuracy. These calculations for this compound would reveal key geometrical parameters. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for a Pyrazole Ring (Illustrative)

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.35 |

| N2-C3 Bond Length (Å) | 1.33 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-N1 Bond Length (Å) | 1.34 |

| N1-N2-C3 Bond Angle (°) | 112.0 |

| N2-C3-C4 Bond Angle (°) | 105.0 |

| C3-C4-C5 Bond Angle (°) | 106.0 |

| C4-C5-N1 Bond Angle (°) | 109.0 |

| C5-N1-N2 Bond Angle (°) | 108.0 |

Note: These are representative values for a substituted pyrazole ring and not specific to this compound due to the absence of a dedicated computational study.

The optimized geometry is crucial for understanding the molecule's stability and for subsequent calculations of other properties.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.net

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating that this is the primary site for electrophilic attack. The LUMO, particularly in nitro-substituted pyrazoles, is often localized on the nitro group and the adjacent carbon atom, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Nitro-Substituted Heterocycles

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are illustrative and represent typical ranges for similar compounds.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. The ESP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

In this compound, the ESP map is expected to show a region of high negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating a high electron density and a propensity for electrophilic interactions. unar.ac.id Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atom attached to the nitrogen of the pyrazole ring and, to a lesser extent, near the iodine atom, suggesting these are sites for nucleophilic attack. mdpi.com The iodine atom in similar structures is known to have a positive region known as a σ-hole, which can participate in halogen bonding. mdpi.com

Natural Population Analysis (NPA) and Mulliken charge analysis are methods used to calculate the partial atomic charges on each atom within a molecule. This information provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and reactivity.

For this compound, these analyses would likely show that the nitrogen and oxygen atoms of the nitro group carry significant negative charges, while the nitrogen atoms of the pyrazole ring also exhibit negative charges, though to a lesser extent. The carbon atom attached to the nitro group and the iodine atom would likely have positive charges, making them electrophilic centers. The hydrogen atom on the pyrazole ring would also carry a partial positive charge.

Table 3: Illustrative Mulliken Atomic Charges for a Substituted Pyrazole

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.30 |

| C4 | -0.10 |

| C5 | 0.20 |

Note: These are representative values and the actual charges on this compound will be influenced by the iodo and nitro substituents.

The aromaticity of the pyrazole ring is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various indices, with Nucleus-Independent Chemical Shift (NICS) being a widely used method. nih.gov NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

Computational Studies on Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would provide valuable data for comparison with experimental results.

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups in the molecule. nih.gov These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum. For instance, characteristic vibrational frequencies for the N-H stretch, C-H stretch, C=C and C=N ring stretches, and the symmetric and asymmetric stretches of the NO2 group would be predicted.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical chemical shifts can be compared with experimental NMR data to confirm the molecular structure. The calculated spectra would show distinct signals for the different hydrogen and carbon atoms in the pyrazole ring and its substituents.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational chemistry allows for the a priori prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), which can aid in the interpretation of experimental spectra and confirm structural assignments.

For this compound, density functional theory (DFT) calculations are a common approach to predict its 1H, 13C, and 15N NMR spectra. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311+G(d,p)). The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While specific computational studies on this compound are not widely available in the public domain, we can anticipate the expected chemical shifts based on the electronic environment of each nucleus. The proton on the pyrazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the nitro and iodo groups. Similarly, the carbon atoms in the pyrazole ring will exhibit distinct chemical shifts influenced by the substituents. The carbon atom bonded to the iodine (C5) will experience a shielding effect due to the heavy atom effect, while the carbon attached to the nitro group (C3) will be significantly deshielded.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)

| Atom | Predicted Chemical Shift (δ) |

| H4 | 8.0 - 8.5 |

| C3 | 150 - 155 |

| C4 | 110 - 115 |

| C5 | 90 - 95 |

Predictions are relative to TMS.

Simulation of Vibrational Spectra (IR, Raman)

The simulation of the IR and Raman spectra of this compound would involve geometry optimization of the molecule followed by a frequency calculation at the same level of theory. The results would provide a set of vibrational modes, each with a specific frequency and intensity. Key vibrational modes to anticipate would include the N-H stretch, C-H stretch, the asymmetric and symmetric stretches of the nitro group (NO2), and various ring stretching and bending modes of the pyrazole core. The C-I stretching vibration would appear at a low frequency.

Table 2: Predicted Key Vibrational Frequencies (cm-1) for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency Range |

| N-H stretch | 3400 - 3500 |

| C-H stretch | 3100 - 3200 |

| NO2 asymmetric stretch | 1520 - 1560 |

| NO2 symmetric stretch | 1340 - 1380 |

| Pyrazole ring stretches | 1400 - 1600 |

| C-I stretch | 500 - 600 |

UV-Vis Absorption Spectra and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. These calculations provide information about the excitation energies (which correspond to the absorption wavelengths, λmax), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

For this compound, the presence of the pyrazole ring, the nitro group, and the iodine atom, all containing π systems and/or lone pairs of electrons, suggests the possibility of multiple electronic transitions in the UV-Vis region. The calculations would likely reveal transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are expected to be delocalized over the pyrazole ring and the nitro group.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound (Note: These are hypothetical values for illustrative purposes.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~280 | > 0.1 | π → π |

| ~350 | < 0.1 | n → π |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing details about transition states, reaction pathways, and the energetics of these processes.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods allow for the location of these TS structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational chemists would model the interacting molecules and search for the transition state structures for each proposed mechanistic step.

Calculation of Activation Energies and Reaction Enthalpies

For instance, in a substitution reaction on the pyrazole ring, calculations could determine whether a concerted or a stepwise mechanism is more favorable by comparing the activation energies of the respective transition states.

Table 4: Hypothetical Calculated Energetic Parameters for a Reaction of this compound

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |

| Pathway A | 25 | -10 |

| Pathway B | 35 | -5 |

These values are for illustrative purposes and would depend on the specific reaction being studied.

Solvent Effects on Reaction Energetics and Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.

For reactions of this compound, the choice of solvent could alter the stability of charged intermediates or transition states, thereby changing the activation energies and potentially favoring one reaction pathway over another. Computational studies incorporating solvent effects are therefore essential for a realistic description of the reaction in solution.

Molecular Dynamics (MD) Simulations

Intermolecular Interactions in Condensed Phases:The nature and strength of intermolecular interactions, such as halogen bonding (due to the iodine atom) and hydrogen bonding, which govern the properties of this compound in its solid or liquid state, have not been investigated through molecular dynamics. These interactions are fundamental to predicting and understanding its macroscopic properties, including crystal packing and melting point.

While computational studies have been performed on a wide array of other substituted pyrazoles, the specific combination of iodo and nitro substituents at the 5- and 3-positions of the pyrazole ring presents a unique electronic and steric environment. Extrapolating findings from other derivatives would be highly speculative and would not meet the standard of scientific accuracy. Further computational research, including quantum chemical calculations and comprehensive molecular dynamics simulations, is necessary to build a foundational understanding of the molecular behavior of this compound.

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 3 Nitro 1h Pyrazole

Reactions Involving the Iodine Substituent

The iodine atom at the C-5 position is an excellent leaving group, making it the primary site for functionalization through various substitution and coupling reactions. Its reactivity is enhanced by the para-positioned electron-withdrawing nitro group, which stabilizes anionic intermediates formed during nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at C-5 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for 5-Iodo-3-nitro-1H-pyrazole. This reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the iodine. The presence of the nitro group, particularly in a position that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, is crucial for activating the ring towards nucleophilic attack. wikipedia.org

The general mechanism involves the attack of a nucleophile on the C-5 carbon, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the iodide ion restores the aromaticity of the pyrazole (B372694) ring, yielding the substituted product. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodine atom, providing a direct route to a diverse array of 5-substituted-3-nitro-1H-pyrazoles. Heterocyclic compounds like pyridines are particularly reactive in SNAr reactions when substituted at the ortho or para positions, as the nitrogen atom can effectively delocalize the negative charge. wikipedia.org

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 5-Amino-3-nitro-1H-pyrazole derivative |

| Alkoxide | R-O⁻ | 5-Alkoxy-3-nitro-1H-pyrazole derivative |

| Thiolate | R-S⁻ | 5-Thioether-3-nitro-1H-pyrazole derivative |

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)

The carbon-iodine bond at the C-5 position is highly amenable to cleavage by transition metal catalysts, making this compound an ideal substrate for various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the iodopyrazole with an organoboron reagent, typically a boronic acid or ester. It is a widely used method for forming biaryl and vinyl-substituted pyrazoles. The reaction is tolerant of many functional groups and often proceeds under mild conditions. nih.govnih.govrsc.org The use of N-protected pyrazoles can sometimes be necessary to prevent catalyst inhibition by the acidic N-H group. nih.gov

Sonogashira Coupling: This reaction couples the iodopyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing 5-alkynyl-3-nitro-1H-pyrazoles. The general reactivity of aryl halides in Sonogashira coupling follows the order: I > OTf ≥ Br >> Cl, making iodopyrazoles highly reactive substrates. mdpi.com Studies on other iodopyrazole systems have shown successful coupling with various terminal acetylenes under standard Sonogashira conditions. researchgate.netarkat-usa.org

Heck-Mizoroki Reaction: The Heck reaction couples the iodopyrazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for the synthesis of 5-alkenyl-3-nitro-1H-pyrazoles. Research on other 4-iodo-1H-pyrazoles has demonstrated that this reaction can yield 4-alkenyl-1H-pyrazoles with various alkenes. clockss.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of the iodopyrazole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its versatility and tolerance of a wide range of functional groups, although the toxicity of tin reagents is a drawback. organic-chemistry.org The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed (at C-5) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C (Aryl/Vinyl) |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst, Base | C-C (Alkenyl) |

| Stille | R-Sn(R')₃ | Pd(0) catalyst | C-C (Aryl/Vinyl/Alkyl) |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium, at low temperatures. This process rapidly exchanges the iodine atom for a lithium atom, generating a highly reactive 5-lithiated-3-nitro-1H-pyrazole intermediate.

This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-5 position. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This methodology has been successfully applied to other pyrazole systems, for instance, in the generation of lithium pyrazolides from 1-aryl-3-CF₃-pyrazoles, which are subsequently trapped with iodine to form 5-iodopyrazoles. nih.gov

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental mechanistic steps in the catalytic cycles of the metal-catalyzed cross-coupling reactions mentioned above (Suzuki, Sonogashira, Heck, Stille). wikipedia.org

Oxidative Addition: In the context of cross-coupling reactions involving this compound, the catalytic cycle is initiated by the oxidative addition of the C-I bond to a low-valent transition metal complex, typically palladium(0). This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a new organopalladium(II) species. The C-I bond is sufficiently weak to undergo this process readily.

Reductive Elimination: Following subsequent steps in the catalytic cycle (such as transmetalation in Suzuki and Stille coupling), the final step is reductive elimination. In this process, the two organic groups coupled to the palladium(II) center are expelled as the final cross-coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Transformations of the Nitro Group

The nitro group at the C-3 position is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction, to provide access to other important nitrogen-containing functional groups.

Reduction of the Nitro Group to Amine, Hydroxylamine (B1172632), or Nitroso Derivatives

The reduction of the nitro group is a well-established transformation in organic chemistry and can be achieved using a variety of reducing agents and conditions. wikipedia.org The specific product obtained (amine, hydroxylamine, or nitroso) often depends on the choice of reagent and the reaction conditions.

Reduction to Amine: Complete reduction of the nitro group to a primary amine (5-Iodo-3-amino-1H-pyrazole) is the most common transformation. This can be accomplished through several methods:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Catalytic hydrogenation is generally efficient, but care must be taken as some conditions may also lead to the reduction of the C-I bond (hydrodeiodination).

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for reducing aromatic nitro groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for this purpose. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also effect the reduction.

Partial Reduction to Hydroxylamine or Nitroso Derivatives: Under carefully controlled conditions, the nitro group can be partially reduced.

To Hydroxylamine: Reduction with zinc dust in aqueous ammonium chloride or with Raney nickel and hydrazine at low temperatures can yield the corresponding hydroxylamine derivative. wikipedia.org

To Nitroso Derivatives: While less common via reduction, oxidation of hydroxylamines can lead to nitroso compounds. The direct, controlled reduction from a nitro compound to a nitroso derivative is challenging.

| Reducing Agent/System | Typical Product | Notes |

| H₂ / Pd/C | Amine | Highly efficient; potential for hydrodeiodination. commonorganicchemistry.com |

| Fe / AcOH | Amine | Mild and selective for nitro groups. commonorganicchemistry.com |

| Zn / NH₄Cl(aq) | Hydroxylamine | Provides partial reduction under specific conditions. wikipedia.org |

| SnCl₂ | Amine | Mild conditions, good functional group tolerance. commonorganicchemistry.com |

Nucleophilic Addition to the Nitro Group

While direct nucleophilic addition to the nitrogen atom of the nitro group in aromatic and heteroaromatic compounds is not a common reaction pathway, the nitro group can undergo reduction by nucleophilic reducing agents. This process involves the formal addition of a hydride ion (H⁻) or its equivalent. The reduction of nitroarenes is a well-established transformation that proceeds through various intermediates, including nitroso and hydroxylamine species, ultimately leading to the corresponding amine.

In the case of this compound, the nitro group can be reduced to an amino group under specific conditions, typically involving catalytic hydrogenation with reagents like hydrogen gas over a palladium or platinum catalyst. smolecule.com Other reducing agents such as tin(II) chloride in acidic media or iron metal in acetic acid are also commonly employed for the reduction of aromatic nitro compounds and could likely be applied to this system. The initial step in these reductions can be viewed as a nucleophilic attack on the electron-deficient nitro group.

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. In this compound, the -NO₂ group significantly decreases the electron density of the pyrazole ring. This deactivation of the ring has profound consequences for its reactivity.

The strong electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). By stabilizing the negative charge in the Meisenheimer-like intermediate formed during the attack of a nucleophile, the nitro group facilitates the displacement of a suitable leaving group. In this molecule, the iodine atom at the 5-position is a potential leaving group. Nucleophilic substitution reactions on the analogous compound, 3-Iodo-1-methyl-5-nitro-1H-pyrazole, are known to occur, where the iodine atom is replaced by various nucleophiles under basic conditions. smolecule.com This suggests that the nitro group in this compound plays a crucial role in activating the C-I bond towards nucleophilic attack.

The activating effect of the nitro group is a well-documented phenomenon in aromatic chemistry, and this principle extends to heterocyclic systems like pyrazoles. The presence of the nitro group makes the carbon atoms of the ring more electrophilic and susceptible to attack by electron-rich species.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. This arrangement leads to a unique distribution of electron density and reactivity patterns compared to benzene (B151609) and other five-membered heterocycles like pyrrole (B145914) and furan. The presence of the iodo and nitro substituents further modifies the intrinsic reactivity of the pyrazole core in this compound.

Electrophilic Aromatic Substitution (EAS) and its Regioselectivity

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. For the parent pyrazole ring, electrophilic attack generally occurs at the C4 position, which is the most electron-rich carbon atom. However, in this compound, the pyrazole ring is substituted with a strongly deactivating nitro group and a weakly deactivating iodo group.

The nitro group, being a powerful deactivating group, will strongly disfavor electrophilic attack on the ring. The iodine atom is also deactivating but is ortho, para-directing in benzene systems. In the context of the pyrazole ring, predicting the precise outcome of an EAS reaction on this compound is complex. The C4 position is the only available carbon for substitution. While both the nitro and iodo groups deactivate this position, any electrophilic substitution, if it were to occur under forcing conditions, would be expected to take place at this C4 position.

The synthesis of the related 3-Iodo-1-methyl-5-nitro-1H-pyrazole involves the iodination of 1-methyl-5-nitro-1H-pyrazole, which is an electrophilic aromatic substitution reaction. smolecule.com This indicates that despite the deactivating effect of the nitro group, electrophilic substitution on a nitropyrazole ring is possible.

Nucleophilic Attack on the Pyrazole Ring

As previously mentioned in section 5.2.3, the presence of the strongly electron-withdrawing nitro group makes the pyrazole ring in this compound susceptible to nucleophilic attack. The most likely site for nucleophilic attack is the carbon atom bearing the iodine, which can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group. In this compound, a nucleophile would attack the C5 position, leading to the displacement of the iodide ion. The stability of the anionic intermediate is enhanced by the delocalization of the negative charge onto the nitro group.

Acid-Base Properties and Tautomerism of the 1H-Pyrazole Moiety

The 1H-pyrazole moiety possesses both acidic and basic properties. The hydrogen atom on the nitrogen at the 1-position (N1) is acidic and can be removed by a base. The nitrogen atom at the 2-position (N2) has a lone pair of electrons and is basic, capable of being protonated by an acid.

The substituents on the pyrazole ring significantly influence its acid-base properties. The electron-withdrawing nitro and iodo groups in this compound are expected to increase the acidity of the N-H proton compared to unsubstituted pyrazole. This is because these groups help to stabilize the resulting pyrazolate anion through induction.

1H-Pyrazoles can exist in different tautomeric forms. For an unsymmetrically substituted pyrazole like this compound, two tautomers are possible: this compound and 3-Iodo-5-nitro-1H-pyrazole. The relative stability of these tautomers depends on the nature and position of the substituents. Theoretical studies on substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where they are at the 5-position. This would suggest that the 3-Iodo-5-nitro-1H-pyrazole tautomer might be more stable. However, the interplay of steric and electronic effects of both the iodo and nitro groups would determine the final equilibrium position.

Cycloaddition Reactions Involving the Pyrazole Ring

The pyrazole ring, being an aromatic system, is generally not highly reactive in cycloaddition reactions. However, under certain conditions, azadienes, which the pyrazole system contains, can participate in Diels-Alder type reactions, either as the diene or dienophile component, although this is more common in reduced or non-aromatic pyrazole derivatives.

There is limited specific information available on the participation of this compound in cycloaddition reactions. The electron-deficient nature of the ring, due to the nitro group, might make it a potential dienophile in reactions with electron-rich dienes. Conversely, its role as a diene would be significantly diminished. Further research would be needed to explore the potential of this specific compound in cycloaddition chemistry.

Reactions Involving the N-H Proton

The N-H proton of the pyrazole ring in this compound is the primary center of reactivity for a variety of chemical transformations. The acidity and accessibility of this proton, influenced by the strongly electron-withdrawing nitro and iodo substituents, dictate its role in deprotonation, subsequent functionalization, and the formation of extended supramolecular structures through hydrogen bonding.

Deprotonation and Anion Formation

The pyrazole ring is an aromatic heterocycle, and the N-H proton exhibits acidic character. The acidity of this proton in this compound is significantly enhanced by the presence of two potent electron-withdrawing groups: the nitro group (-NO₂) at the 3-position and the iodine atom at the 5-position. These substituents exert a strong negative inductive (-I) and mesomeric (-M) effect, which stabilizes the conjugate base formed upon deprotonation.

Consequently, this compound is readily deprotonated by common bases, such as alkali metal hydroxides, carbonates, or hydrides, to form the corresponding 5-iodo-3-nitro-1H-pyrazolate anion. The resulting anion is a resonance-stabilized species, with the negative charge delocalized across both nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group. This delocalization contributes to the stability of the anion and the relative ease of its formation. The enhanced acidity facilitates reactions that proceed via an anionic intermediate, making it a versatile precursor in synthetic chemistry.

| Compound | pKa | Effect of Substituent |

|---|---|---|

| Pyrazole | 14.21 | Reference Compound |

| 3-Nitropyrazole | 9.68 | Electron-withdrawing nitro group increases acidity. nih.gov |

| This compound | Not available (expected to be <9.68) | Additional electron-withdrawing iodo group further increases acidity. |

N-Alkylation and N-Acylation Reactions

The 5-iodo-3-nitro-1H-pyrazolate anion, generated via deprotonation, serves as a potent nucleophile. This nucleophilicity is exploited in N-alkylation and N-acylation reactions to introduce various substituents at the ring nitrogen. Typically, these reactions are carried out by first deprotonating the pyrazole with a suitable base, followed by the addition of an electrophilic alkylating or acylating agent semanticscholar.org.

N-Alkylation: The reaction of the pyrazolate anion with alkylating agents, such as alkyl halides or sulfates, yields N-alkylated pyrazoles. A critical aspect of this reaction is regioselectivity. Due to the unsymmetrical nature of the this compound ring, alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of two constitutional isomers:

1-Alkyl-5-iodo-3-nitro-1H-pyrazole

1-Alkyl-3-iodo-5-nitro-1H-pyrazole (formally named 2-alkyl-5-iodo-3-nitro-2H-pyrazole)

Studies on the alkylation of other unsymmetrical nitropyrazoles have shown that the reaction can produce a mixture of isomers researchgate.net. The ratio of these products is typically governed by a combination of steric and electronic factors, including the size of the alkylating agent, the nature of the substituents on the pyrazole ring, the solvent, and the reaction temperature semanticscholar.orgmdpi.com.

N-Acylation: Similarly, N-acylation is achieved by reacting the pyrazolate anion with acylating agents like acyl chlorides or anhydrides. This reaction provides access to N-acylpyrazoles, which are valuable intermediates in organic synthesis nih.gov. The regioselectivity considerations are analogous to those in N-alkylation. Phase-transfer catalysis is one method that has been effectively employed for the acylation of pyrazole derivatives researchgate.net.

| Reaction | Typical Reagents | Base | Solvent | Potential Products |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br), Dialkyl Sulfates | NaH, K₂CO₃, NaOH | DMF, Acetonitrile, THF | Mixture of N1 and N2 alkylated isomers |

| N-Acylation | Acyl Chlorides (e.g., Acetyl chloride), Acid Anhydrides | Triethylamine, Pyridine, K₂CO₃ | DCM, THF, Acetonitrile | Mixture of N1 and N2 acylated isomers |

Hydrogen Bonding Interactions and Supramolecular Assembly

The N-H proton of this compound is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom (N2) and the oxygen atoms of the nitro group are effective hydrogen bond acceptors. This dual functionality allows the molecule to participate in robust intermolecular hydrogen bonding, leading to the formation of well-defined supramolecular assemblies in the solid state.

Common hydrogen bonding motifs observed in pyrazole-containing crystal structures include dimers formed through a pair of N-H···N interactions nih.gov. In the case of this compound, strong N-H···O interactions involving the nitro group are also highly probable and have been observed in related nitropyrazole structures, connecting molecules into complex assemblies researchgate.net.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N1-H (proton) | N2 (pyrazole), O (nitro group) | Primary interaction driving self-assembly into dimers, chains, or sheets. nih.govresearchgate.net |

| Halogen Bonding | C5-I (iodine) | O (nitro group), N2 (pyrazole) | Directional interaction that complements hydrogen bonding to stabilize the crystal lattice. mdpi.com |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Contributes to the packing efficiency and stability of the supramolecular structure. nih.gov |